Physicochemical Differentiation: LogP and TPSA Comparison with Nicotinonitrile Regioisomer
2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile exhibits a calculated LogP of 1.86 and a topological polar surface area (TPSA) of 39.92 Ų . Its 3-cyano regioisomer analog, 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS 1355191-36-4), shares the identical molecular formula (C₁₁H₁₃N₃) and molecular weight (187.24) but differs in cyano group placement . This positional isomerism alters the electronic nature of the pyridine nitrogen and the dipole moment orientation, which can influence both passive membrane permeability and binding to biological targets .
| Evidence Dimension | Calculated partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 1.8619; TPSA 39.92 Ų |
| Comparator Or Baseline | 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS 1355191-36-4): LogP and TPSA not publicly reported; predicted values expected to differ based on regioisomeric variation |
| Quantified Difference | Regioisomeric variation: 4-cyano (isonicotinonitrile core) versus 3-cyano (nicotinonitrile core) |
| Conditions | Calculated values based on molecular structure; experimental validation not publicly reported |
Why This Matters
LogP and TPSA differences directly affect solubility, permeability, and off-target binding profiles, making regioisomers non-substitutable in medicinal chemistry campaigns.
